5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a piperidine moiety linked through an ether bond to an ethoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the bromination of a pyrimidine precursor. The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the ethoxybenzenesulfonyl group via an etherification process. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, leading to debromination or desulfonylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the brominated pyrimidine core but differs in the attached functional groups.
2-Bromo-4-(piperidin-1-yl)pyrimidine: Another brominated pyrimidine with a different substitution pattern.
Uniqueness
5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c1-2-24-15-5-3-4-6-16(15)26(22,23)21-9-7-14(8-10-21)25-17-19-11-13(18)12-20-17/h3-6,11-12,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDDCKHNCQGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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